
Phenylacetylglycine dimethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetylglycine dimethylamide is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
1. Molecular Interactions and Properties
- Association Studies of N‐Acetyl‐Amino Acids : The study by Mizuno, Nishio, & Shindo (1979) investigated the self-association of various N‐acetyl‐amino acid dimethylamides, including N‐acetyl‐L‐phenylalanine N,N‐dimethylamide, in carbon tetrachloride. They focused on the formation of dimers through intermolecular hydrogen bonds, which has implications for understanding the molecular properties and interactions of these compounds.
2. Microbial Metabolism and Cardiovascular Disease
- Gut Microbial Metabolite and Cardiovascular Disease : In a study by Nemet et al. (2020), the researchers identified a gut microbiota-derived metabolite, phenylacetylglycine, linked to cardiovascular disease. This metabolite was shown to enhance platelet activation, suggesting its role in thrombosis and cardiovascular events.
3. Metabolite Alteration in Liver Fibrosis
- Metabolite Alteration in Liver Fibrosis : A study conducted by Ju et al. (2013) investigated biomarkers associated with dimethylnitrosamine-induced hepatic fibrosis. Among various biomarkers, N-phenylacetylglycine was identified as significant, demonstrating the potential of using this compound as a diagnostic tool in liver fibrosis research.
4. Chemical Synthesis and Modification
- Palladium-Catalyzed Ortho-Alkynylation : Li, Liu, Zhang, Shi, & Zhao (2017) developed a method for palladium-catalyzed ortho-alkynylation of arylalkylacid derivatives, utilizing glycine dimethylamide as a directing group. This method, detailed in their paper (Li et al., 2017), provides a way to synthesize substituted alkynylarylalkyl acid derivatives, demonstrating the utility of such compounds in organic synthesis.
5. Ammonia Reduction in Liver Failure
- Ammonia Reduction via Phenylacetylglycine : Kristiansen, Rose, Fuskevåg, Mæhre, Revhaug, Jalan, & Ytrebø (2014) researched the effect of L-ornithine phenylacetate in reducing ammonia levels in acute liver failure through phenylacetylglycine formation. Their study (Kristiansen et al., 2014) highlights a novel pathway for ammonia removal, relevant in the context of liver disease.
Eigenschaften
CAS-Nummer |
3738-06-5 |
|---|---|
Produktname |
Phenylacetylglycine dimethylamide |
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-(N-acetylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(9-12(16)13(2)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
KEVKBVWYVMVEBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Andere CAS-Nummern |
3738-06-5 |
Sequenz |
G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




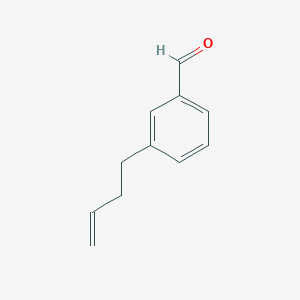
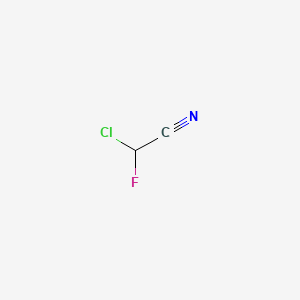

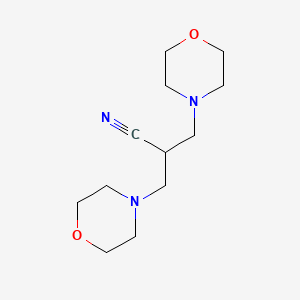
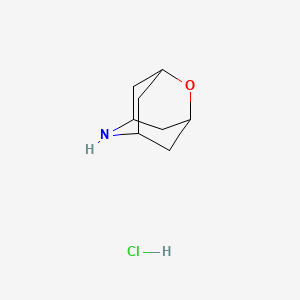

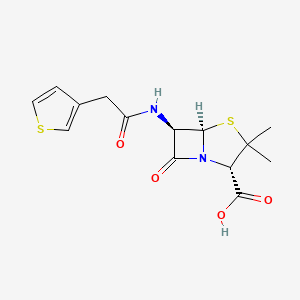
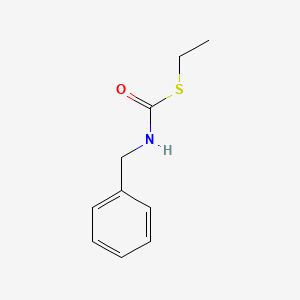
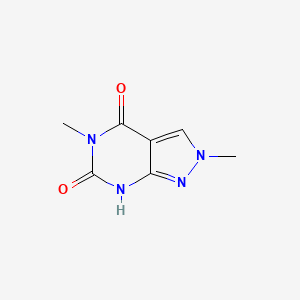
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1655422.png)
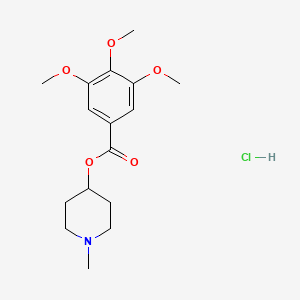
![Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-](/img/structure/B1655425.png)
